Methyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate
Description
Properties
IUPAC Name |
methyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4S/c1-17-11(15)9-4-2-8(3-5-9)6-13-10(14)7-18-12(13)16/h2-5H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJDOYJQPIYQMAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2C(=O)CSC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate typically involves the reaction of 4-(chloromethyl)benzoic acid with 2,4-thiazolidinedione in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using similar methods but with optimized reaction conditions to increase yield and purity. Large-scale reactors and continuous flow processes are often employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzoate ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Derivatives with carboxylic acid groups.
Reduction: Reduced forms of the compound.
Substitution: Substituted benzoate esters.
Scientific Research Applications
Methyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Methyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate exerts its effects involves its interaction with specific molecular targets and pathways. The thiazolidine ring can bind to enzymes and receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
- Ester vs.
- Substituent Diversity: Compounds like 4a-j and SS4 incorporate aromatic amines (e.g., dimethylaminophenyl) or halogens, which modulate electronic properties and biological target interactions.
- Synthetic Flexibility: Thiazolidinone derivatives are typically synthesized via cyclocondensation of thioureas or mercaptoacetic acid with aldehydes/ketones .
Key Observations:
- Antineoplastic Potential: Thiazolidinones with halogenated aryl groups (e.g., 3-fluorophenyl) show selective activity against cancer cell lines , suggesting that the target compound’s unsubstituted benzoate core may lack this specificity.
- Antimicrobial Activity : Derivatives with chlorine or methoxy groups (e.g., compounds 16–19 in ) exhibit higher antimicrobial efficacy, likely due to enhanced electrophilicity .
- Structural-Activity Relationships (SAR) : The presence of methylidene or methylsulfanyl groups (e.g., ) correlates with improved bioactivity, highlighting the importance of substituent choice .
Biological Activity
Methyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluation, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : 265.29 g/mol
- CAS Number : 749216-29-3
The compound features a thiazolidine ring which is known for its diverse biological activities, including anti-inflammatory and antioxidant properties.
Synthesis
The synthesis of this compound involves the reaction of appropriate thiazolidine derivatives with methyl 4-carboxybenzoate. The process typically includes the following steps:
- Formation of Thiazolidine Derivative : The thiazolidine ring is synthesized through a condensation reaction involving thioketones and aldehydes.
- Esterification : The resulting thiazolidine derivative undergoes esterification with methyl 4-carboxybenzoate to yield the final product.
Antioxidant Activity
Research indicates that compounds containing thiazolidine structures exhibit significant antioxidant properties . For instance, studies have shown that derivatives can scavenge free radicals effectively, which is crucial in mitigating oxidative stress-related diseases.
Antimicrobial Properties
This compound has demonstrated antimicrobial activity against various pathogens. In vitro studies have highlighted its effectiveness against both Gram-positive and Gram-negative bacteria.
Anti-inflammatory Effects
The compound's anti-inflammatory potential has been evaluated in several studies. It has been found to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, suggesting its use in treating inflammatory conditions.
Study on Tyrosinase Inhibition
A recent study investigated the inhibitory effects of thiazolidine derivatives on tyrosinase activity, which is critical in melanin biosynthesis. This compound was shown to significantly inhibit tyrosinase activity in B16F10 melanoma cells. This suggests potential applications in skin whitening formulations.
| Compound | Concentration (µM) | Tyrosinase Inhibition (%) |
|---|---|---|
| Kojic Acid | 10 | 36 |
| Methyl Derivative | 10 | 40 |
| Methyl Derivative | 20 | 55 |
Cytotoxicity Assessment
Cytotoxicity studies revealed that at concentrations below 20 µM, this compound did not exhibit significant cytotoxic effects on B16F10 cells after 48 hours of exposure. This indicates a favorable safety profile for potential therapeutic applications.
Q & A
Q. What are the recommended synthesis routes for Methyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate?
A common method involves condensation reactions between methyl 4-(aminomethyl)benzoate and a thiazolidinone precursor. For example, analogous thiazolidinone derivatives were synthesized by refluxing substituted benzaldehydes with thiazolidinone intermediates in ethanol with catalytic acetic acid (4–26 hours), achieving yields of 34–74% depending on substituents . Key steps include:
- Solvent selection : Absolute ethanol or DMF for solubility.
- Catalysis : Glacial acetic acid (~5 drops) to facilitate imine formation.
- Purification : Solvent evaporation under reduced pressure followed by filtration or recrystallization .
Q. How should researchers characterize the purity and structural integrity of this compound?
Essential analytical methods include:
- NMR spectroscopy : Confirm substitution patterns (e.g., thiazolidinone carbonyl peaks at δ 170–175 ppm in NMR) .
- Elemental analysis : Validate C/H/N ratios within ±0.4% of theoretical values .
- Melting point determination : Sharp ranges (e.g., 160–246°C) indicate purity .
- HPLC-MS : Assess chromatographic purity and confirm molecular ion peaks (e.g., [M+H] at m/z 307) .
Q. What safety precautions are necessary when handling this compound?
Related thiazolidinones exhibit acute toxicity (Category 4 for oral/dermal/inhalation routes). Precautions include:
| Hazard Class | Mitigation Strategies |
|---|---|
| Acute toxicity | Use fume hoods, nitrile gloves, and closed systems to avoid aerosol exposure . |
| Skin/eye irritation | Immediate rinsing with water for 15 minutes; seek medical attention for ingestion . |
Advanced Research Questions
Q. How can X-ray crystallography resolve the molecular conformation of this compound?
Methodology :
- Crystal growth : Slow evaporation from DMSO/ethanol mixtures.
- Data collection : At 100K using Mo-Kα radiation (λ = 0.71073 Å) to minimize thermal motion.
- Refinement : SHELXL-2018/3 with R < 0.05 for high-resolution data (<1.2 Å). The thiazolidinone ring typically adopts an envelope conformation, with torsional angles between the benzoate and thiazolidinone moieties critical for bioactivity .
Q. What strategies resolve contradictory bioactivity data across assay systems?
Contradictions may arise from assay-specific variables. Solutions include:
- Normalization : Compare EC values in µM (not µg/mL) to account for molecular weight differences.
- Permeability assays : Use Caco-2 monolayers to assess if poor cell-based activity stems from low bioavailability .
- Direct binding studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure target engagement independently of cellular context .
Q. How does the thiazolidinone ring’s electronic configuration influence pharmacological activity?
Computational (DFT) and experimental insights:
| Parameter | Value | Biological Impact |
|---|---|---|
| C=O bond length | ~1.22 Å | Longer bonds enhance electrophilicity, improving kinase inhibition . |
| Dihedral angle (benzoate-thiazolidinone) | 15–25° | Smaller angles facilitate π-π stacking with protein targets (e.g., COX-2) . |
| Substituents at the thiazolidinone 3-position modulate electron-withdrawing effects, altering metabolic stability and redox properties . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
